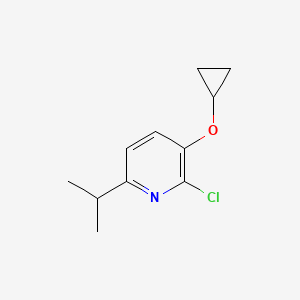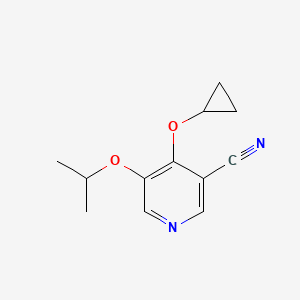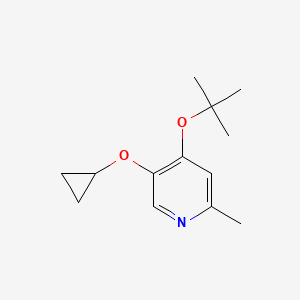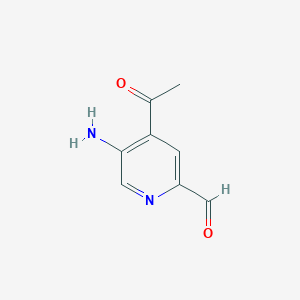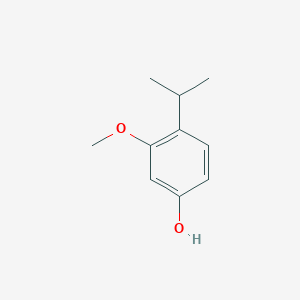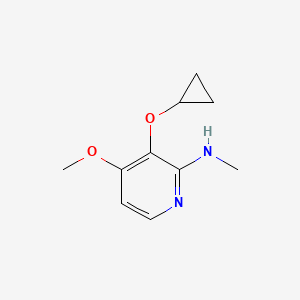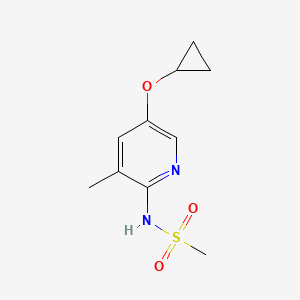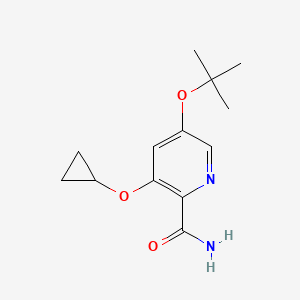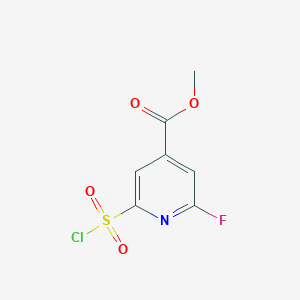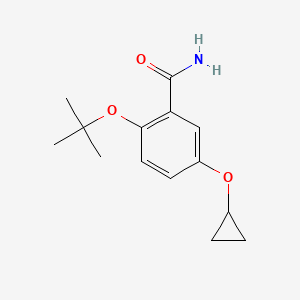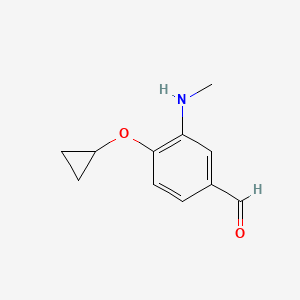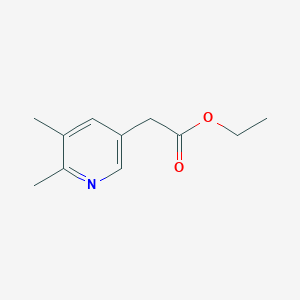
Ethyl (5,6-dimethylpyridin-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5,6-dimethylpyridin-3-YL)acetate is an organic compound with the molecular formula C11H15NO2 and a molar mass of 193.24 g/mol . It belongs to the class of esters, which are commonly known for their pleasant aromas and are widely used in various applications, including perfumes, flavorings, and solvents .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (5,6-dimethylpyridin-3-YL)acetate can be synthesized through the esterification reaction between 5,6-dimethylpyridin-3-ylacetic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions
Ethyl (5,6-dimethylpyridin-3-YL)acetate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 5,6-dimethylpyridin-3-ylacetic acid and ethanol.
Reduction: 5,6-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl (5,6-dimethylpyridin-3-YL)acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a solvent and intermediate in the production of various industrial chemicals.
作用機序
The mechanism of action of ethyl (5,6-dimethylpyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with similar solvent properties but lacking the pyridine ring structure.
Methyl butanoate: Another ester with a fruity aroma, used in flavorings and perfumes.
Ethyl butanoate: Similar to ethyl acetate but with a longer carbon chain, used in similar applications.
Uniqueness
Ethyl (5,6-dimethylpyridin-3-YL)acetate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various scientific and industrial applications .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
ethyl 2-(5,6-dimethylpyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-8(2)9(3)12-7-10/h5,7H,4,6H2,1-3H3 |
InChIキー |
BXCLUIQPIMIUOT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN=C(C(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



